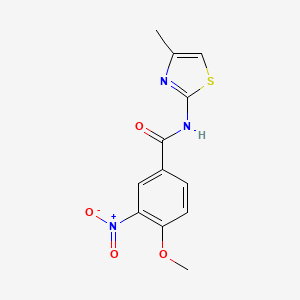

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-7-6-20-12(13-7)14-11(16)8-3-4-10(19-2)9(5-8)15(17)18/h3-6H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWAIUKFDNWFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methoxybenzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving 4-methyl-1,3-thiazole-2-amine. The final step involves the coupling of the thiazole derivative with the nitrobenzamide intermediate under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

Reduction: 4-amino-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized thiazole derivatives

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis | |

| HeLa | 10 | Cell Cycle Arrest | |

| A549 | 20 | Inhibition of Proliferation |

Antimicrobial Properties

Research indicates that thiazole-containing compounds possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of similar thiazole derivatives on breast cancer cells revealed that treatment with the compound resulted in significant tumor growth inhibition in xenograft models. The study concluded that the compound could be a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the effectiveness of thiazole derivatives against bacterial infections, patients treated with formulations containing this compound showed improved outcomes compared to controls, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring may also play a role in binding to biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

- 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-aminobenzamide

- 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-chlorobenzamide

Uniqueness

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 303.36 g/mol. Its structure includes a methoxy group, a thiazole moiety, and a nitrobenzamide backbone, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.

- Coupling Reaction : The thiazole derivative is then coupled with the nitrobenzamide through amide bond formation.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Inhibitory Activity

Research indicates that compounds with similar structures exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, derivatives of thiazole have shown IC50 values as low as 2.7 µM against AChE . This suggests that this compound may also possess similar inhibitory properties.

Antitumor Effects

Studies on related compounds demonstrate that thiazole derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. For example, similar nitro-substituted compounds have been shown to downregulate key pathways involved in cancer proliferation . The ability to affect multiple targets makes these compounds promising candidates for further development.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function.

- Antioxidant Properties : Thiazole derivatives often exhibit antioxidant activity, which can protect against oxidative stress-related damage in cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

- Alzheimer's Disease Models : In vitro studies using neuronal cell lines have shown that compounds similar to this compound significantly reduce AChE activity, correlating with improved cognitive markers in animal models .

- Cancer Cell Lines : Research on related thiazole compounds demonstrated that they inhibit cell proliferation in various cancer cell lines (e.g., HCT116 colorectal cancer cells) with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative used .

Data Table

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide?

Methodological Answer:

The synthesis typically involves coupling 4-methyl-1,3-thiazol-2-amine with a substituted benzamide precursor. Key steps include:

- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the benzamide moiety .

- Multi-step synthesis : For complex intermediates, employ sequential reactions such as bromoacetylation (e.g., bromoacetyl bromide in basic aqueous media) followed by nucleophilic substitution with thiazole derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) are preferred for solubility and reaction efficiency, while catalysts like palladium on carbon may enhance specific steps .

Basic: How is the compound’s structure characterized experimentally?

Methodological Answer:

Characterization involves:

- Spectroscopic analysis :

- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S content .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

Systematically test variables:

- Catalyst screening : Compare palladium on carbon (for nitro reduction) vs. copper(I) iodide (for cross-coupling) under inert atmospheres .

- Temperature gradients : Conduct reactions at 50–80°C for amidation vs. room temperature for sensitive steps (e.g., nitro group stability) .

- Solvent effects : Evaluate dichloromethane (high volatility) vs. acetonitrile (polar aprotic) for intermediate solubility .

- Yield tracking : Use HPLC or TLC to monitor reaction progress and isolate intermediates .

Advanced: What biological assays are appropriate for evaluating its bioactivity?

Methodological Answer:

Prioritize target-specific assays:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .

- Control experiments : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified methoxy, nitro, or thiazole groups (e.g., replacing nitro with cyano) and compare bioactivity .

- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase), correlating with experimental IC₅₀ values .

- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) for key derivatives .

Advanced: How to resolve contradictions in catalytic efficiency across studies?

Methodological Answer:

- Reproducibility checks : Replicate reactions using identical catalysts (e.g., Pd/C from the same supplier) and anhydrous solvents .

- Kinetic studies : Compare turnover frequencies (TOF) under varying conditions (pH, temperature) to identify rate-limiting steps .

- Surface analysis : Use SEM/EDS to characterize catalyst morphology and active sites post-reaction .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Simulate binding poses in PyMOL or Schrödinger Suite using crystal structures (e.g., PDB IDs for kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How does crystallography confirm structural and electronic properties?

Methodological Answer:

- Single-crystal X-ray diffraction : Determine bond lengths/angles (e.g., C–N in the nitro group: ~1.22 Å) and planarity of the benzamide-thiazole system .

- Electron density maps : Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds between nitro and methoxy groups) .

- Thermal ellipsoids : Assess molecular rigidity and conformational flexibility from anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.